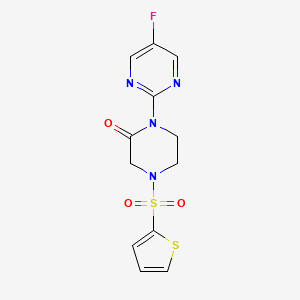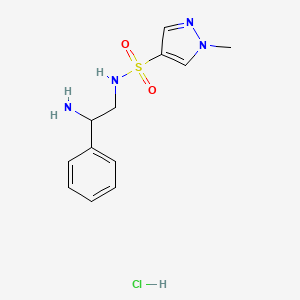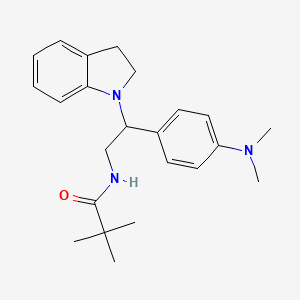
1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as DIFMU, is a compound that has gained significant attention in scientific research due to its unique properties. It is a small molecule that is used as a tool compound to study protein kinases, which are enzymes that play a crucial role in various cellular processes.
Aplicaciones Científicas De Investigación
Protecting Group Utility in Organic Synthesis
The use of protecting groups such as the (4,4′-Bisfluorophenyl)methoxymethyl (BFPM) group showcases the compound's utility in the synthesis of complex molecules. This approach enables selective reactions on uridine, an important nucleoside in RNA, without affecting other functional groups like the Boc group (Kurosu, M., Mitachi, K., & Mingle, D., 2021).
Antidepressant Activity Exploration
Research into the coupling of various indole derivatives with aniline moieties to explore 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities underlines the compound's potential in developing antidepressants. This indicates its role in enhancing serotonergic neurotransmission, which could be beneficial for treating depression (Matzen, L. et al., 2000).
Anti-Cancer Agent Development
The compound's derivative, symmetrical N,N'-diarylureas, were identified as activators of the eIF2α kinase, reducing cancer cell proliferation by affecting translation initiation. This suggests potential leads for non-toxic and targeted cancer therapies (Denoyelle, S. et al., 2012).
Chemical Sensing Applications
N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism, enabling the detection of analytes like alcohols, carboxylic acids, and fluoride ions. Its fluorescence properties correlate well with solvent anion-stabilizing characteristics, highlighting its use in chemical sensing (Bohne, C. et al., 2005).
Nonlinear Optical Material Exploration
Studies on bis-chalcone derivatives reveal their significant second-harmonic generation (SHG) efficiencies, indicating potential applications in nonlinear optical (NLO) materials. These materials' properties, such as refractive index and absorption coefficients, offer insights into their utility in optical limiting devices (Shettigar, S. et al., 2006).
Corrosion Inhibition
The application of organic compounds as corrosion inhibitors in acidic solutions demonstrates the compound's potential in protecting metal surfaces. The efficiency of such inhibitors in mild steel corrosion suggests their utility in industrial applications to enhance metal longevity (Bahrami, M. & Hosseini, Seyed Mohammad Ali, 2012).
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-25-9-8-23-11-16(13-4-2-3-5-17(13)23)22-18(24)21-15-7-6-12(19)10-14(15)20/h2-7,10-11H,8-9H2,1H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPINPNVURJWTQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

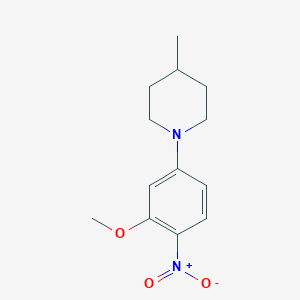
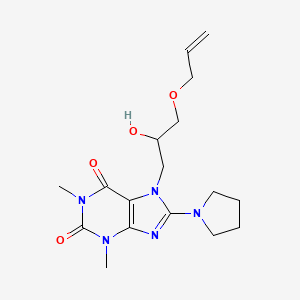
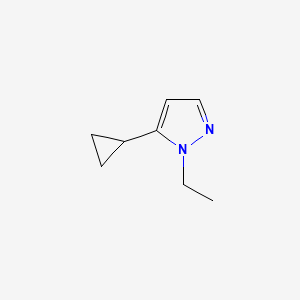
![9-Methoxy-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2407365.png)
![2-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2407368.png)
![2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]thio]acetic acid ethyl ester](/img/structure/B2407369.png)
![(5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2407370.png)

![N-(1H-indazol-6-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2407374.png)

